molecular formula C12H8N4O4 B14598096 5-Nitro-N-(pyridine-3-carbonyl)pyridine-3-carboxamide CAS No. 59290-45-8

5-Nitro-N-(pyridine-3-carbonyl)pyridine-3-carboxamide

Katalognummer: B14598096
CAS-Nummer: 59290-45-8
Molekulargewicht: 272.22 g/mol
InChI-Schlüssel: VYQWXGATNWPDDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Nitro-N-(pyridine-3-carbonyl)pyridine-3-carboxamide is a compound that belongs to the class of nitropyridines Nitropyridines are known for their diverse applications in various fields such as medicinal chemistry, agrochemicals, and material sciences

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-N-(pyridine-3-carbonyl)pyridine-3-carboxamide typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent, which yields the N-nitropyridinium ion. This ion can then be reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to produce 3-nitropyridine . The subsequent steps involve the acylation of 3-nitropyridine with pyridine-3-carboxylic acid chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve recrystallization and chromatography techniques to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

5-Nitro-N-(pyridine-3-carbonyl)pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using hydrogenation or other reducing agents.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

5-Nitro-N-(pyridine-3-carbonyl)pyridine-3-carboxamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Nitro-N-(pyridine-3-carbonyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its antimicrobial and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Nitropyridine: Shares the nitro group but lacks the additional carboxamide functionality.

    Pyridine-3-carboxamide: Lacks the nitro group but has similar structural features.

    2-Chloropyridine-3-carboxylic acid: Contains a chloro group instead of a nitro group.

Uniqueness

5-Nitro-N-(pyridine-3-carbonyl)pyridine-3-carboxamide is unique due to the presence of both the nitro and carboxamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial applications .

Eigenschaften

CAS-Nummer

59290-45-8

Molekularformel

C12H8N4O4

Molekulargewicht

272.22 g/mol

IUPAC-Name

5-nitro-N-(pyridine-3-carbonyl)pyridine-3-carboxamide

InChI

InChI=1S/C12H8N4O4/c17-11(8-2-1-3-13-5-8)15-12(18)9-4-10(16(19)20)7-14-6-9/h1-7H,(H,15,17,18)

InChI-Schlüssel

VYQWXGATNWPDDL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CN=C1)C(=O)NC(=O)C2=CC(=CN=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.